molecular formula C22H18ClNO4S B12512210 (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12512210
M. Wt: 427.9 g/mol
InChI Key: LCRAHVGLFGFUDO-IBGZPJMESA-N
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Description

(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and Fmoc-protected amino acids.

    Formation of Intermediate: The thiophene ring is chlorinated using reagents like thionyl chloride or N-chlorosuccinimide.

    Coupling Reaction: The chlorinated thiophene is then coupled with the Fmoc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The chlorinated thiophene can be reduced to a thiol or a hydrogenated thiophene.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiols or hydrogenated thiophenes.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique electronic properties.

Biology

    Peptide Synthesis: The Fmoc-protected amino acid can be used in solid-phase peptide synthesis.

    Bioconjugation: Used in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the Fmoc group suggests its use in peptide synthesis, where it serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(2-thienyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with an unsubstituted thiophene ring.

    (2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom on the thiophene ring in (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid imparts unique electronic properties, potentially influencing its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C22H18ClNO4S

Molecular Weight

427.9 g/mol

IUPAC Name

(2S)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

LCRAHVGLFGFUDO-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CS4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O

Origin of Product

United States

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